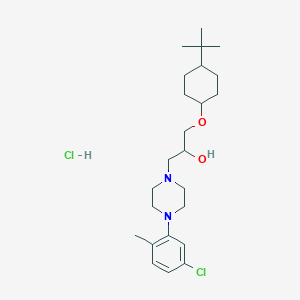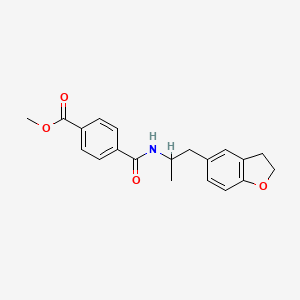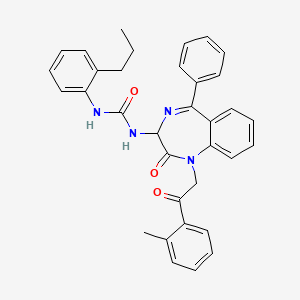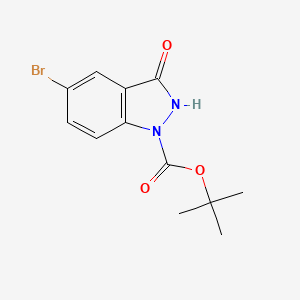
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a boronic ester group attached to a naphthyridine core, making it a valuable reagent in cross-coupling reactions and other synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1,8-naphthyridine derivatives with boronic acids or boronic esters under appropriate conditions. Common reaction conditions involve the use of palladium catalysts and suitable bases to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and optimized reaction parameters helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution, and oxidation-reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or water.
Nucleophilic Substitution: Strong nucleophiles and polar aprotic solvents.
Oxidation-Reduction: Common oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Nucleophilic Substitution: Substituted naphthyridines.
Oxidation-Reduction: Oxidized or reduced derivatives of the naphthyridine core.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It is widely used in cross-coupling reactions to synthesize complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the creation of drug candidates.
Industry: It is employed in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, facilitating cross-coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of intermediates during the reaction.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.
Benzeneboronic Acid: Similar structure with applications in organic synthesis.
Pinacolboronic Acid: A common reagent in Suzuki-Miyaura reactions.
Uniqueness: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine stands out due to its naphthyridine core, which provides unique reactivity and stability compared to other boronic acid derivatives. Its ability to participate in a wide range of reactions makes it a versatile and valuable compound in synthetic chemistry.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-10-6-5-7-16-12(10)17-9-11/h8-9H,5-7H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUESTIXXIQJCCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NCCC3)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)

![1-methyl-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)





![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)
![5-oxo-N-(4-phenoxyphenyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)


![N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2382299.png)

